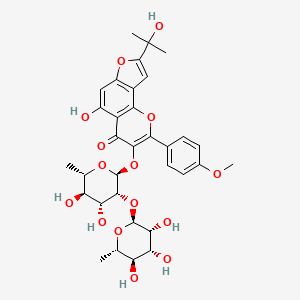
3"-O-Desmethylspinorhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3"-O-Desmethylspinorhamnoside is a natural product found in certain plants, particularly those with medicinal valueThe compound’s chemical structure includes two sugar molecules, glucose and rhamnose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3"-O-Desmethylspinorhamnoside typically involves the extraction from natural sources, followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is often isolated from plants using solvent extraction methods. The purified compound is then characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound is not well-established due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from plant sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
3"-O-Desmethylspinorhamnoside can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can modify the glycosidic bond or the functional groups attached to the sugar molecules .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can break the glycosidic bond, yielding the individual sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the hydroxyl groups on the sugar molecules.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups to hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce glucose and rhamnose, while oxidation can yield various oxidized sugar derivatives .
Scientific Research Applications
3"-O-Desmethylspinorhamnoside has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of glycosides and their biological activities. The compound has shown potential anti-inflammatory, antioxidant, and anti-tumor activities, making it a subject of interest in pharmacological research .
Mechanism of Action
The mechanism of action of 3"-O-Desmethylspinorhamnoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may inhibit the activity of certain enzymes or receptors involved in these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3"-O-Desmethylspinorhamnoside is similar to other glycosides, such as icariin and quercetin 3-O-glucoside. it is unique in its specific sugar composition and the presence of certain functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- Icariin
- Quercetin 3-O-glucoside
- Kaempferol 3-O-glucoside
Properties
Molecular Formula |
C33H38O15 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxypropan-2-yl)-2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C33H38O15/c1-12-21(35)24(38)26(40)31(43-12)48-30-25(39)22(36)13(2)44-32(30)47-29-23(37)20-17(34)11-18-16(10-19(45-18)33(3,4)41)28(20)46-27(29)14-6-8-15(42-5)9-7-14/h6-13,21-22,24-26,30-32,34-36,38-41H,1-5H3/t12-,13-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
InChI Key |
HZYVKPMTUKWUOG-CYDBVHSLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=C(O5)C(C)(C)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





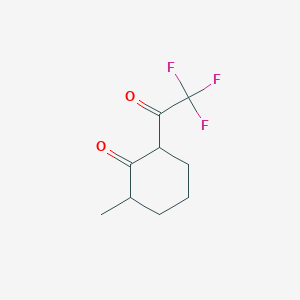

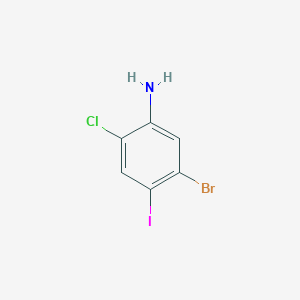
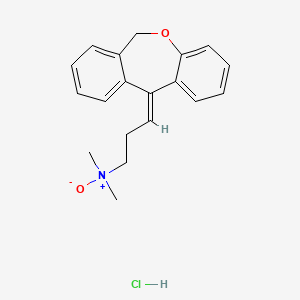

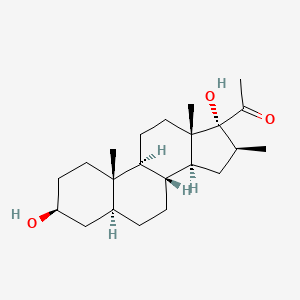
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
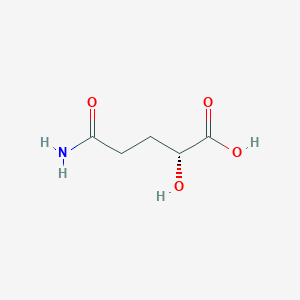
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)
